![molecular formula C9H16Cl2N4 B1491821 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1949816-61-8](/img/structure/B1491821.png)
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride
Overview
Description
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride, also known as TAO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TAO is a bicyclic compound that consists of a triazole ring and a bicyclo[3.2.1]octane ring system. The synthesis of TAO involves the reaction of 1,2,4-triazole with norbornene followed by hydrogenation to yield the final product.
Scientific Research Applications
Energetic Materials Development
This compound has potential applications in the development of energetic materials, particularly as a component of solid composite propellants. Its structural stability and optimal oxygen balance make it suitable for use in propellants that require high thermal stability and energy output .
Synthesis of Nitrogen-Oxygen Heterocyclic Systems
The triazolyl-azabicyclooctane structure is of interest in the synthesis of nitrogen-oxygen heterocyclic systems. These systems are sought after for their high enthalpy of formation and density, which are desirable properties for the development of advanced energetic materials .
Propellant Performance Enhancement
Substituted furazans derived from this compound have been shown to outperform traditional propellant components like CL-20, HMX, and RDX in terms of specific impulse levels. This indicates its potential to enhance the performance of solid composite propellants .
Antioxidant Applications
While not directly related to the exact compound , similar triazolyl compounds have been studied for their antioxidant properties. This suggests that further research could explore the antioxidant capabilities of this specific compound .
Antiproliferative Actions
Again, related triazolyl compounds have demonstrated antiproliferative actions against certain cancer cell lines. This opens up the possibility of this compound being used in cancer research to develop new treatments or as a tool in studying cancer cell proliferation .
Multi-Target Inhibitors for Cancer Therapy
Compounds with a triazolyl moiety have been investigated as multi-target inhibitors against various cancer-related targets. This compound could potentially be modified to act as a multi-target inhibitor, providing a broad approach to cancer treatment .
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-2-8-4-9(3-7(1)12-8)13-6-10-5-11-13;;/h5-9,12H,1-4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJKSHUIFNDRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N3C=NC=N3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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